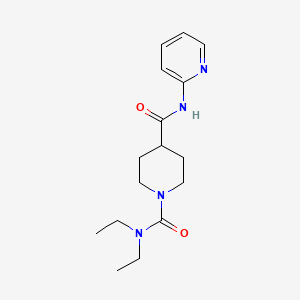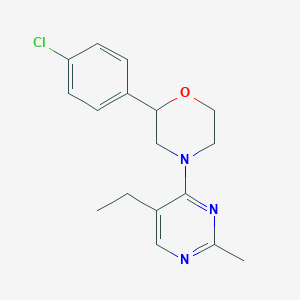
3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide, also known as APB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its use as a potential treatment for neurological disorders and cancer.
作用机制
The mechanism of action of 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide is primarily due to its ability to inhibit the activity of MAO-B. MAO-B is an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting the activity of MAO-B, 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide can increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
In addition to its effects on dopamine levels, 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This mechanism of action makes 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide have been extensively studied in vitro and in vivo. 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
实验室实验的优点和局限性
One of the main advantages of 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide is its ability to inhibit the activity of MAO-B, making it a promising candidate for the treatment of neurological disorders such as Parkinson's disease. In addition, its ability to induce apoptosis in cancer cells makes it a promising candidate for the development of new cancer treatments.
However, there are also limitations to the use of 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments. One limitation is that it may have off-target effects on other enzymes in addition to MAO-B. This can make it difficult to isolate the effects of 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide on specific biochemical pathways. In addition, the use of 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments may be limited by its solubility and stability.
未来方向
There are several future directions for research on 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide. One area of research is the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has shown promise in preclinical studies as a potential treatment for these disorders, and further research is needed to determine its efficacy in humans.
Another area of research is the development of new cancer treatments. 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments. Future research should focus on optimizing the use of 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide in cancer treatment and identifying the most effective dosages and treatment regimens.
Conclusion
In conclusion, 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide is a promising compound that has shown potential for use in the treatment of neurological disorders and cancer. Its ability to inhibit the activity of MAO-B and induce apoptosis in cancer cells makes it a promising candidate for the development of new treatments. However, further research is needed to determine its efficacy in humans and to optimize its use in lab experiments.
合成方法
The synthesis of 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-azepanecarboxylic acid to form the corresponding acid chloride. This is then reacted with 4-pyridinemethanol to yield the final product, 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide. The synthesis method has been optimized to produce high yields of pure 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide, making it suitable for use in scientific research applications.
科学研究应用
3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. In particular, it has shown promise as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide can increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
In addition to its potential use in the treatment of neurological disorders, 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has also been studied for its anti-cancer properties. 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.
属性
IUPAC Name |
3-(azepane-1-carbonyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19-7-6-17(28(25,26)22-15-16-8-10-21-11-9-16)14-18(19)20(24)23-12-4-2-3-5-13-23/h6-11,14,22H,2-5,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSDFVWZNLODEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1-methyl-2(1H)-pyridinone](/img/structure/B5304548.png)
![1-allyl-4-[(4-bromophenyl)acetyl]piperazine](/img/structure/B5304550.png)
![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304556.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5304559.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3,5-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5304566.png)

![(4aS*,8aR*)-6-{[2-(2-furyl)pyrimidin-5-yl]methyl}-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304577.png)
![3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5304583.png)
![1-(propylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5304588.png)
![3-[(2-fluorobenzyl)thio]-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5304597.png)


![4-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5304634.png)